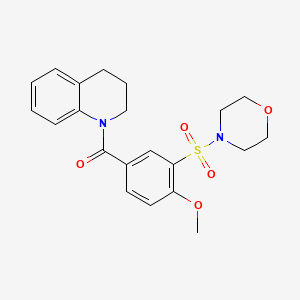![molecular formula C18H17BrN2O3 B5019677 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a quinazolinone core with a 3-bromophenoxyethyl substituent, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3-Bromophenoxyethyl Group: The 3-bromophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol, which is then further reacted with ethylene oxide to yield 3-bromophenoxyethyl ether.
Coupling with the Quinazolinone Core: The final step involves coupling the 3-bromophenoxyethyl ether with the quinazolinone core under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The bromine atom in the 3-bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction can produce dihydroquinazolinone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors involved in cell signaling pathways, leading to its biological effects. The 3-bromophenoxyethyl group may enhance the compound’s binding affinity or selectivity for these targets.
相似化合物的比较
Similar Compounds
3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar structure but with a bromine atom at a different position on the phenoxy group.
3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Another isomer with the bromine atom at the para position.
3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar compound with a chlorine atom instead of bromine.
Uniqueness
The unique positioning of the bromine atom in 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone may confer distinct chemical and biological properties compared to its isomers and analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[2-[2-(3-bromophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-4-3-5-15(12-14)24-11-10-23-9-8-21-13-20-17-7-2-1-6-16(17)18(21)22/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPFKLCUMKFSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)

![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5019628.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5019647.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)

![ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE](/img/structure/B5019660.png)
![(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B5019666.png)

![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)
![1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea](/img/structure/B5019694.png)
